6-Phenylhexan-2-one

Description

Properties

IUPAC Name |

6-phenylhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHCOKLJDUVNOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161809 |

Source

|

| Record name | 6-Phenylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14171-89-2 |

Source

|

| Record name | 6-Phenyl-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14171-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanone, 6-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-PHENYL-2-HEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BE4G58B24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 6-Phenylhexan-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylhexan-2-one, also known as 6-phenyl-2-hexanone, is a ketone with a distinctive structure that lends itself to a variety of applications in organic synthesis.[1] Its unique combination of a phenyl ring and a ketone functional group provides versatile reactivity, making it a valuable intermediate in the chemical industry for the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical properties and structure of 6-Phenylhexan-2-one, along with relevant experimental protocols and an exploration of its potential biological activities based on structural analogy.

Chemical Structure and Identifiers

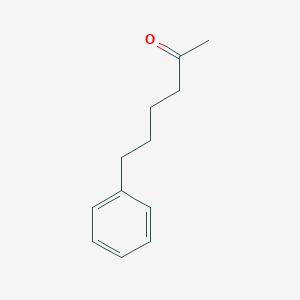

The structure of 6-Phenylhexan-2-one consists of a hexane chain with a phenyl group at the 6-position and a ketone group at the 2-position.[1]

IUPAC Name: 6-phenylhexan-2-one[2]

Synonyms: 6-phenyl-2-hexanone, 1-Phenyl-5-hexanone[2]

| Identifier | Value |

| SMILES | CC(=O)CCCCC1=CC=CC=C1[2][3] |

| InChI | InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3[2] |

| InChIKey | RVHCOKLJDUVNOR-UHFFFAOYSA-N[2][3] |

Chemical Properties

6-Phenylhexan-2-one is a colorless to pale yellow liquid at room temperature and has a characteristic sweet and floral odor.[1] It is generally more soluble in organic solvents like ethanol, methanol, and acetone due to the polar nature of its carbonyl group, while its solubility in water is limited because of the hydrophobic hydrocarbon chain.[1] The solubility of 6-Phenylhexan-2-one may increase with higher temperatures.[1]

| Property | Value | Source(s) |

| Molecular Formula | C12H16O | [2][3][4] |

| Molecular Weight | 176.25 g/mol | [2] |

| Boiling Point | 228.0 °C | [1] |

| 299.9 °C at 760 mmHg | [5] | |

| Melting Point | -4.0 °C | [1] |

| Density | 0.9693 g/cm³ | [1] |

| 0.95 g/cm³ | [5] | |

| Refractive Index | 1.498 | [5] |

| Flash Point | 145 °C | [5] |

Experimental Protocols

Synthesis of 6-Phenylhexan-2-one

A potential synthetic route to 6-phenyl-2-hexanone is referenced in Tetrahedron Letters.[3] While the detailed protocol is not provided in the search results, a general approach can be inferred. The synthesis can involve various methodologies, making it a versatile subject for synthetic organic chemistry.[1]

Below is a logical workflow for a potential synthesis:

Caption: Logical workflow for a potential Friedel-Crafts synthesis of 6-Phenylhexan-2-one.

General Protocol for the Synthesis of a Tetrahydronaphthalene Derivative

The following is a representative experimental protocol for a reaction involving a structurally related compound, demonstrating a common methodology in this area of organic synthesis. This protocol details the acid-catalyzed intramolecular Friedel-Crafts cyclization of an α-hydroxy-α-alkenylsilane derived from 2-Hexyn-1-ol, 6-phenyl- to yield an enantio-enriched tetrahydronaphthalene.[6]

Materials:

-

(R)-α-hydroxy-α-alkenylsilane (R)-3a (derived from 2-Hexyn-1-ol, 6-phenyl-)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

3Å Molecular Sieves (MS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of NaHCO₃

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of (R)-3a (1.0 mmol) in CH₂Cl₂ (10 mL), add 3Å molecular sieves.[6]

-

Cool the mixture to -78 °C.[6]

-

Add TMSOTf (0.2 equiv) dropwise.[6]

-

Stir the reaction mixture at -78 °C for 21 hours.[6]

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.[6]

-

Extract the aqueous layer with CH₂Cl₂.[6]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6]

-

Purify the residue by column chromatography on silica gel to afford the product.[6]

Potential Biological Activities and Signaling Pathways

As of now, there is no published data on the biological activities of 6-Phenylhexan-2-one.[7] However, its structural components, the 4-methoxyphenoxy group and the hexan-2-one chain, are present in molecules with known biological effects.[7] The presence of a ketone functional group suggests potential for interaction with biological systems.[7]

Based on structural analogies, potential biological activities for compounds like 6-Phenylhexan-2-one could include:

-

Antioxidant Activity: The phenoxy group may provide radical scavenging properties.[7]

-

Anti-inflammatory Activity: There is a potential for inhibition of inflammatory enzymes.[7]

-

Anticancer/Cytotoxic Activity: Many phenolic compounds have demonstrated cytotoxicity against various cancer cell lines.[7]

-

Antimicrobial Activity: Pyran-2-one and pyridine-2-one analogs, which share some structural similarities, are known to possess antimicrobial properties.[8]

Experimental Workflow for Biological Activity Screening

To investigate these potential activities, a general experimental workflow can be followed.

Caption: Proposed experimental workflow for screening the biological activity of a novel compound.[7][9]

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

Should 6-Phenylhexan-2-one exhibit cytotoxic properties, one possible mechanism of action could be the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway for compound-induced apoptosis.

Caption: Hypothetical signaling pathway for compound-induced apoptosis.[9]

Conclusion

6-Phenylhexan-2-one is a compound with well-defined chemical and structural properties that make it a useful building block in organic synthesis. While its biological activities have not been explicitly studied, its structural motifs suggest potential for further investigation in areas such as antimicrobial and anticancer research. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in exploring the synthesis and potential applications of this and related compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Hexanone, 6-phenyl- | C12H16O | CID 26530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 14171-89-2 CAS MSDS (6-PHENYL-HEXAN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 6-Phenylhexan-2-one from Benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of 6-phenylhexan-2-one, a valuable ketone intermediate, starting from benzene. The described synthetic pathway involves a three-step sequence: Friedel-Crafts acylation, Clemmensen reduction, and conversion of a carboxylic acid to a methyl ketone. This document offers comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of 6-phenylhexan-2-one from benzene is most effectively achieved through a three-step process that ensures high yields and avoids common issues such as polysubstitution and carbocation rearrangements often associated with direct alkylation methods.[1] The overall transformation is outlined below:

Scheme 1: Overall Synthesis of 6-Phenylhexan-2-one from Benzene

Caption: Synthetic route from benzene to 6-phenylhexan-2-one.

This strategy begins with the acylation of benzene to introduce the six-carbon backbone, followed by the reduction of the aryl ketone, and concludes with the formation of the methyl ketone at the terminus of the alkyl chain.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to 6-Oxo-6-phenylhexanoic Acid

This initial step employs a Friedel-Crafts acylation to append a six-carbon acyl group to the benzene ring.[2] The use of an acylating agent like adipoyl chloride or adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates this electrophilic aromatic substitution.[1]

Reaction:

Benzene + Adipoyl Chloride → 6-Oxo-6-phenylhexanoic Acid

Experimental Protocol:

-

Apparatus: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel is assembled. The apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene (solvent and reactant)

-

Adipoyl Chloride (or Adipic Anhydride)

-

Dichloromethane (anhydrous, as a co-solvent if needed)

-

Hydrochloric Acid (concentrated)

-

Ice

-

-

Procedure:

-

To the reaction flask, add anhydrous aluminum chloride (1.1 to 2.2 equivalents, depending on the use of adipoyl chloride or adipic anhydride) and anhydrous benzene (a significant excess to serve as both reactant and solvent).

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Dissolve adipoyl chloride (1.0 equivalent) in a minimal amount of anhydrous benzene or dichloromethane and add it to the addition funnel.

-

Add the adipoyl chloride solution dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will evolve.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and maintain it for 1-2 hours to ensure the completion of the reaction.

-

Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether or dichloromethane.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-oxo-6-phenylhexanoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of water and ethanol or toluene).

-

Step 2: Clemmensen Reduction of 6-Oxo-6-phenylhexanoic Acid to 6-Phenylhexanoic Acid

The Clemmensen reduction is particularly effective for the reduction of aryl-alkyl ketones to the corresponding alkanes under acidic conditions.[3][4] This step will selectively reduce the ketone functionality adjacent to the phenyl group, leaving the carboxylic acid intact.

Reaction:

6-Oxo-6-phenylhexanoic Acid → 6-Phenylhexanoic Acid

Experimental Protocol:

-

Apparatus: A round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Zinc wool or mossy zinc

-

Mercuric chloride (HgCl₂)

-

Hydrochloric acid (concentrated)

-

6-Oxo-6-phenylhexanoic Acid

-

Toluene (as a co-solvent)

-

Water

-

-

Procedure for Zinc Amalgam Preparation:

-

In a fume hood, place zinc wool or mossy zinc in a flask.

-

Add a solution of mercuric chloride (approximately 5-10% of the weight of zinc) in dilute hydrochloric acid.

-

Stir the mixture for 5-10 minutes. The zinc will become coated with a shiny layer of mercury.

-

Decant the aqueous solution and wash the amalgamated zinc with water several times to remove any residual acid and mercuric salts.

-

-

Reduction Procedure:

-

Place the freshly prepared amalgamated zinc in the reaction flask.

-

Add the 6-oxo-6-phenylhexanoic acid (1.0 equivalent).

-

Add a mixture of concentrated hydrochloric acid and water (typically in a 1:1 ratio), and a co-solvent such as toluene to aid in the solubility of the organic substrate.

-

Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated hydrochloric acid may need to be added periodically to maintain the acidic conditions as the zinc is consumed.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is no longer present.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully decant the liquid from the remaining zinc.

-

Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

-

Extract the aqueous layer with two portions of diethyl ether or toluene.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield crude 6-phenylhexanoic acid.

-

The product can be purified by vacuum distillation or recrystallization.

-

Step 3: Conversion of 6-Phenylhexanoic Acid to 6-Phenylhexan-2-one

The final step involves the conversion of the carboxylic acid to a methyl ketone. A reliable method for this transformation is the reaction of the carboxylic acid with an excess of an organolithium reagent, such as methyllithium.[2]

Reaction:

6-Phenylhexanoic Acid + 2 CH₃Li → Intermediate Dilithium Salt → 6-Phenylhexan-2-one

Experimental Protocol:

-

Apparatus: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

6-Phenylhexanoic Acid

-

Methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Dissolve 6-phenylhexanoic acid (1.0 equivalent) in anhydrous diethyl ether or THF in the reaction flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add methyllithium solution (at least 2.0 equivalents) dropwise from the addition funnel to the stirred solution of the carboxylic acid. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carboxylate to form a stable dilithium salt intermediate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add water to dissolve the salts.

-

Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude 6-phenylhexan-2-one can be purified by column chromatography on silica gel or by vacuum distillation.

-

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis. Note that yields can vary depending on the scale of the reaction and the purity of the reagents.

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Friedel-Crafts Acylation | Benzene, Adipoyl Chloride, AlCl₃ | Benzene | 0-60 °C | 2-3 h | 70-85% |

| 2 | Clemmensen Reduction | 6-Oxo-6-phenylhexanoic Acid, Zn(Hg), HCl | Toluene/Water | Reflux | 4-8 h | 80-90% |

| 3 | Methyl Ketone Formation | 6-Phenylhexanoic Acid, CH₃Li | Diethyl Ether/THF | 0 °C to RT | 2-3 h | 75-85% |

Visualization of Experimental Workflow

The logical flow of the synthetic and purification steps can be visualized as follows:

Caption: Experimental workflow for the synthesis of 6-phenylhexan-2-one.

References

Spectroscopic Profile of 6-Phenylhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Phenylhexan-2-one (CAS No: 14171-89-2), a ketone with applications in organic synthesis.[1] The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information in a structured format for easy reference and comparison.

Chemical Structure and Properties

6-Phenylhexan-2-one is a ketone with the molecular formula C₁₂H₁₆O and a molecular weight of approximately 176.26 g/mol .[2][3] Its structure consists of a hexan-2-one backbone with a phenyl substituent at the 6-position.

Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR is crucial for elucidating the hydrogen environments within the molecule. The expected signals for 6-Phenylhexan-2-one would include resonances for the aromatic protons of the phenyl group, the methylene protons of the hexyl chain, and the methyl protons adjacent to the carbonyl group.

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments. The spectrum of 6-Phenylhexan-2-one is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the hexyl chain. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a Jeol FX-100 instrument.[2]

Table 1: Predicted NMR Data for 6-Phenylhexan-2-one

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H-1 (CH₃) | Singlet | Signal |

| H-3 (CH₂) | Triplet | Signal |

| H-4 (CH₂) | Multiplet | Signal |

| H-5 (CH₂) | Multiplet | Signal |

| H-6 (CH₂) | Triplet | Signal |

| Aromatic H | Multiplet | Multiple Signals |

| C-1 (CH₃) | - | Signal |

| C-2 (C=O) | - | Signal |

| C-3 (CH₂) | - | Signal |

| C-4 (CH₂) | - | Signal |

| C-5 (CH₂) | - | Signal |

| C-6 (CH₂) | - | Signal |

| Aromatic C | - | Multiple Signals |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-Phenylhexan-2-one, the most prominent absorption band is expected to be from the carbonyl (C=O) group of the ketone.

Table 2: Expected IR Absorption Bands for 6-Phenylhexan-2-one

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1705 - 1725 |

| C-H (sp³ Aliphatic) | 2850 - 3000 |

| C-H (sp² Aromatic) | 3000 - 3100 |

| C=C (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 6-Phenylhexan-2-one would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Fragmentation for 6-Phenylhexan-2-one

| m/z | Possible Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 158 | [M - H₂O]⁺ |

| 115 | [M - C₄H₇O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-Phenylhexan-2-one in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: As 6-Phenylhexan-2-one is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Subtraction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like 6-Phenylhexan-2-one.

Caption: Workflow for Spectroscopic Analysis.

References

6-Phenylhexan-2-one CAS number and synonyms

CAS Number: 14171-89-2

Synonyms: 6-Phenyl-2-hexanone, 1-Phenylhexane-5-one, 2-Hexanone, 6-phenyl-

This technical guide provides a comprehensive overview of 6-phenylhexan-2-one, a ketone with applications in organic synthesis and potential uses in the fragrance and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, summarizing its chemical properties, and outlining a general synthetic approach and analytical considerations.

Chemical and Physical Properties

6-Phenylhexan-2-one is a colorless to pale yellow liquid with a characteristic sweet and floral odor.[1] It is generally soluble in organic solvents such as ethanol, methanol, and acetone, but has limited solubility in water.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [2][3] |

| Molecular Weight | 176.25 g/mol | [2][3] |

| CAS Number | 14171-89-2 | [2][3] |

| Boiling Point | 268-269 °C (at 754 Torr) | [3] |

| Density | ~0.950 g/cm³ | [3] |

| Refractive Index | ~1.498 | [2] |

| Flash Point | 145 °C | [2] |

| InChI Key | RVHCOKLJDUVNOR-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(=O)CCCCC1=CC=CC=C1 | [2][3] |

Synthesis

A generalized workflow for a laboratory-scale synthesis is depicted below. This should be considered a theoretical pathway and would require optimization of reaction conditions, catalysts, and purification methods.

References

An In-depth Technical Guide to the Solubility of 6-Phenylhexan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Phenylhexan-2-one, a ketone compound with applications in chemical synthesis.[1] Understanding its solubility is critical for optimizing reaction conditions, developing formulations, and ensuring efficient product recovery.[1] This document outlines the physicochemical properties of 6-Phenylhexan-2-one, its qualitative solubility in various organic solvents, and detailed experimental protocols for solubility determination.

Physicochemical Properties of 6-Phenylhexan-2-one

6-Phenylhexan-2-one, also known as 6-phenyl-2-hexanone, possesses a molecular structure that includes a phenyl ring and a ketone functional group, which dictates its chemical properties and solubility behavior.[1] The presence of the polar carbonyl group allows for dipole-dipole interactions, while the long hydrocarbon chain and the phenyl ring contribute to its nonpolar character.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [2][3] |

| Molecular Weight | 176.26 g/mol | [4] |

| CAS Number | 14171-89-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 268-269 °C (at 754 Torr) | [5] |

| Density (Predicted) | 0.950 ± 0.06 g/cm³ | [5] |

| Water Solubility | Limited | [1] |

| Organic Solvent Solubility | Generally soluble in solvents like ethanol, methanol, and acetone.[1] |

Solubility Profile in Organic Solvents

The following table summarizes the expected qualitative solubility of 6-Phenylhexan-2-one in common organic solvents, categorized by polarity.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Soluble | The hydroxyl group of the solvent can hydrogen bond with the carbonyl oxygen of the ketone, and the alkyl chains are compatible.[1] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of the carbonyl group in 6-Phenylhexan-2-one interacts favorably with the dipole of polar aprotic solvents.[1] |

| Nonpolar | Hexane, Toluene | Soluble to Miscible | The nonpolar phenyl group and the C4 alkyl chain of 6-Phenylhexan-2-one interact favorably with nonpolar solvents via van der Waals forces. |

| Aqueous | Water | Limited / Low | The large, nonpolar hydrocarbon portion of the molecule outweighs the polarity of the single ketone group, leading to poor solubility in water.[1] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many chemical processes. A standard and reliable method for determining the solubility of a compound like 6-Phenylhexan-2-one is the isothermal shake-flask method.

Objective: To determine the saturation solubility of 6-Phenylhexan-2-one in a specific organic solvent at a constant temperature.

Materials:

-

6-Phenylhexan-2-one

-

Selected organic solvent (e.g., ethanol, hexane)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 6-Phenylhexan-2-one to a vial containing a known volume of the selected organic solvent. The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solute settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC or GC) to determine the concentration of 6-Phenylhexan-2-one.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the workflow for solubility determination and the logical principles governing the solubility of 6-Phenylhexan-2-one.

Caption: Workflow for experimental solubility determination.

Caption: "Like Dissolves Like" principle for 6-Phenylhexan-2-one.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Hexanone, 6-phenyl- | C12H16O | CID 26530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Phenylhexan-2-one | 14171-89-2 [sigmaaldrich.com]

- 5. 14171-89-2 CAS MSDS (6-PHENYL-HEXAN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

The Putative Biosynthesis of 6-Phenylhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylhexan-2-one is a phenylalkyl ketone with potential applications in various fields, including as a building block in organic synthesis. While its chemical synthesis is well-established, its natural biosynthetic pathway is not explicitly detailed in the current scientific literature. This technical guide outlines a putative biosynthetic pathway for 6-phenylhexan-2-one, drawing upon established principles of phenylpropanoid and polyketide biosynthesis. The proposed pathway commences with the amino acid L-phenylalanine and proceeds through key intermediates such as cinnamic acid and benzoyl-CoA, followed by chain extension via a polyketide synthase (PKS) mechanism and subsequent decarboxylation. This document provides a theoretical framework, visual representations of the proposed pathway, and outlines the experimental protocols that would be necessary to validate this hypothesis.

Proposed Biosynthetic Pathway

The biosynthesis of 6-phenylhexan-2-one is hypothesized to be a multi-step enzymatic process initiating from the primary metabolite, L-phenylalanine. The pathway can be conceptually divided into three main stages:

-

Initiation via the Phenylpropanoid Pathway: The pathway begins with the conversion of L-phenylalanine to a key benzoyl-CoA starter unit.

-

Elongation via Polyketide Synthesis: The benzoyl-CoA starter unit undergoes chain elongation through the iterative addition of two-carbon units derived from malonyl-CoA, a mechanism characteristic of polyketide synthases (PKS).

-

Termination and Ketone Formation: The final steps involve the release of the elongated polyketide chain from the PKS and a decarboxylation reaction to yield the final ketone product.

A detailed step-by-step breakdown of the proposed pathway is as follows:

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1][2][3][4][5] This is a well-established entry point into the phenylpropanoid pathway in plants and some fungi.[1]

-

Step 2: Activation to Cinnamoyl-CoA. trans-Cinnamic acid is then activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This reaction is typically catalyzed by a Cinnamate-CoA Ligase (CCL) or a broad-specificity 4-Coumarate-CoA Ligase (4CL) .

-

Step 3: β-Oxidative Chain Shortening to Benzoyl-CoA. Cinnamoyl-CoA undergoes a round of β-oxidation to shorten the side chain by two carbons, yielding benzoyl-CoA. This process involves a sequence of enzymatic reactions including hydration, oxidation, and thiolytic cleavage. This β-oxidative pathway for benzoyl-CoA formation has been described in plants and bacteria.[6][7][8][9]

-

Step 4: Polyketide Chain Elongation. Benzoyl-CoA serves as a starter unit for a Type I or Type II Polyketide Synthase (PKS) . The PKS catalyzes the successive condensation of two malonyl-CoA extender units.[10][11][12] Each condensation step, a decarboxylative Claisen condensation, adds a two-carbon unit to the growing chain.[10] Two rounds of elongation would result in a six-carbon chain attached to the phenyl group, forming a β-ketoacyl-ACP intermediate.

-

Step 5: Thioester Hydrolysis and Decarboxylation. The final polyketide intermediate, 3-oxo-6-phenylhexanoyl-ACP, is hydrolyzed from the acyl carrier protein (ACP) domain of the PKS by a thioesterase (TE) domain, yielding 3-oxo-6-phenylhexanoic acid. This β-keto acid is unstable and readily undergoes decarboxylation to produce 6-phenylhexan-2-one and carbon dioxide.[6][7] This decarboxylation can be spontaneous or catalyzed by a specific decarboxylase enzyme.

Visualization of the Proposed Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a conceptual experimental workflow for its validation.

Figure 1: Proposed biosynthetic pathway of 6-Phenylhexan-2-one.

Figure 2: Conceptual workflow for the experimental validation of the proposed pathway.

Quantitative Data Summary

As the biosynthesis of 6-phenylhexan-2-one has not been experimentally elucidated, no quantitative data regarding enzyme kinetics, substrate specificity, or reaction yields are currently available. The following tables are presented as templates for the types of data that would need to be collected to characterize this pathway.

Table 1: Putative Enzymes and their Kinetic Parameters

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid, NH3 | TBD | TBD | TBD |

| Cinnamate-CoA Ligase (CCL) | trans-Cinnamic acid, CoA, ATP | Cinnamoyl-CoA, AMP, PPi | TBD | TBD | TBD |

| β-Oxidation Enzymes | Cinnamoyl-CoA | Benzoyl-CoA | TBD | TBD | TBD |

| Polyketide Synthase (PKS) | Benzoyl-CoA, Malonyl-CoA | 3-Oxo-6-phenylhexanoyl-ACP | TBD | TBD | TBD |

| Thioesterase (TE) | 3-Oxo-6-phenylhexanoyl-ACP | 3-Oxo-6-phenylhexanoic acid | TBD | TBD | TBD |

| Decarboxylase | 3-Oxo-6-phenylhexanoic acid | 6-Phenylhexan-2-one, CO2 | TBD | TBD | TBD |

| TBD: To Be Determined |

Table 2: In Vivo Production Metrics

| Host Organism | Precursor Fed | Product Titer (mg/L) | Yield (mg/g substrate) | Productivity (mg/L/h) |

| TBD | L-Phenylalanine | TBD | TBD | TBD |

| TBD | trans-Cinnamic acid | TBD | TBD | TBD |

| TBD: To Be Determined |

Detailed Methodologies for Key Experiments

The validation of the proposed biosynthetic pathway for 6-phenylhexan-2-one would require a combination of in vivo and in vitro experimental approaches. Below are detailed, generalized protocols for the key experiments that would need to be performed.

Isotope Labeling Studies

-

Objective: To trace the carbon skeleton from L-phenylalanine to 6-phenylhexan-2-one and identify key intermediates.

-

Protocol:

-

Culture the native organism (if one is identified to produce 6-phenylhexan-2-one) or a heterologous host engineered with candidate genes.

-

Introduce a stable isotope-labeled precursor, such as 13C6-L-phenylalanine, into the growth medium.

-

After a suitable incubation period, harvest the cells and/or the culture medium.

-

Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Monitor for the incorporation of the 13C label into 6-phenylhexan-2-one and potential intermediates by observing the corresponding mass shifts in their mass spectra.

-

Identification, Cloning, and Expression of Candidate Enzymes

-

Objective: To identify and produce the enzymes responsible for each step of the pathway.

-

Protocol:

-

Gene Identification: Based on the proposed pathway, search genomic and transcriptomic databases of a potential producing organism for sequences homologous to known PALs, CCLs/4CLs, β-oxidation enzymes, PKSs, and decarboxylases.

-

Gene Cloning: Amplify the candidate genes from cDNA or genomic DNA using PCR with specific primers. Clone the amplified genes into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for Saccharomyces cerevisiae).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli, S. cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Confirm purity using SDS-PAGE.

-

In Vitro Enzyme Assays

-

Objective: To confirm the function and determine the kinetic parameters of the purified enzymes.

-

Protocol (Example for a PKS):

-

Prepare a reaction mixture containing the purified PKS, the starter unit (benzoyl-CoA), the extender unit (14C-labeled malonyl-CoA), and necessary cofactors (e.g., NADPH if reductive steps are involved, though not expected for this product) in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Quench the reaction (e.g., by adding a strong acid).

-

Extract the products with an organic solvent.

-

Analyze the products by thin-layer chromatography (TLC) followed by autoradiography, or by LC-MS to identify the elongated product.

-

To determine kinetic parameters, vary the concentration of one substrate while keeping the others saturated and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation.

-

In Vivo Pathway Reconstitution

-

Objective: To demonstrate the production of 6-phenylhexan-2-one from a simple precursor by co-expressing all the necessary enzymes in a heterologous host.

-

Protocol:

-

Construct a multi-gene expression vector or use multiple compatible plasmids to co-express the candidate PAL, CCL, β-oxidation enzymes, PKS, and decarboxylase in a host like E. coli or S. cerevisiae.

-

Culture the engineered strain in a defined medium.

-

Supplement the medium with L-phenylalanine.

-

After an appropriate fermentation period, extract the culture broth and/or cell lysate with an organic solvent.

-

Analyze the extract for the presence of 6-phenylhexan-2-one using GC-MS, comparing the retention time and mass spectrum to an authentic standard.

-

Conclusion

This technical guide presents a scientifically plausible, albeit putative, biosynthetic pathway for 6-phenylhexan-2-one. The proposed pathway, originating from L-phenylalanine and proceeding through phenylpropanoid and polyketide intermediates, provides a solid foundation for future research. The experimental workflows detailed herein offer a roadmap for the elucidation and validation of this pathway, which would not only contribute to our fundamental understanding of natural product biosynthesis but also could enable the biotechnological production of 6-phenylhexan-2-one and related compounds. Further research, particularly the identification of a natural source of this molecule and the subsequent characterization of the involved enzymes, is crucial to confirm and refine this proposed biosynthetic route.

References

- 1. search.library.albany.edu [search.library.albany.edu]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

- 5. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-PHENYL-HEXAN-2-ONE | 14171-89-2 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Phenylhexan-2-one Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning pharmacological significance of 6-phenylhexan-2-one derivatives. This class of compounds, characterized by a phenyl ring connected to a hexan-2-one backbone, is emerging as a versatile scaffold in medicinal chemistry with potential applications in oncology and neurodegenerative diseases. This document collates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a foundational resource for researchers in the field.

Synthesis of 6-Phenylhexan-2-one and its Derivatives

The parent compound, 6-phenylhexan-2-one, serves as a crucial intermediate for the synthesis of various functionalized derivatives.[1] Its chemical structure, featuring a ketone group and a phenyl ring, allows for a wide range of chemical modifications.[1]

General Synthetic Routes

While specific, detailed protocols for a wide array of 6-phenylhexan-2-one derivatives are not extensively documented in publicly available literature, general synthetic strategies for related structures can be adapted. One common approach involves the functionalization of the hexanone chain or modification of the phenyl ring.

A notable example of a structurally related derivative is the synthesis of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one. While not a direct derivative of 6-phenylhexan-2-one, its synthesis provides insights into potential reaction pathways for modifying the hexyl chain.

Pharmacological Properties and Therapeutic Applications

Derivatives of the 6-phenylhexan-2-one scaffold have demonstrated promising biological activities, particularly in the areas of cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds structurally related to 6-phenylhexan-2-one. Specifically, derivatives of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one have been evaluated for their activity against various cancer cell lines.

Table 1: Cytotoxicity of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one Derivatives [2]

| Compound/Stereoisomer | Cell Line | IC50 (µM) |

| 2'-dehydroxy derivative of (6R,2'R)- and (6R,2'S)-1 | HeLa | 1.4 |

| Phenyl derivative 7 | Sf9 (insect cells) | 8.0 |

The 2'-dehydroxy derivative exhibited the most potent activity against HeLa cells, suggesting that modifications at this position can significantly influence cytotoxicity.

Neuroprotective and Mitofusin Activation Activity

Derivatives of the closely related 6-phenylhexanamide have been identified as potent and stereoselective activators of mitofusins (MFN1 and MFN2).[3] Mitofusins are mitochondrial outer membrane proteins that play a crucial role in mitochondrial fusion. Mutations in MFN2 are a known cause of Charcot-Marie-Tooth disease type 2A (CMT2A), a chronic neurodegenerative condition.[3] Small-molecule activators of mitofusins offer a promising therapeutic strategy for this currently untreatable disease.[3]

Pharmacokinetic optimization of a series of 6-phenylhexanamide derivatives led to the identification of a 4-hydroxycyclohexyl analogue with improved potency, selectivity, and oral bioavailability, marking it as a preclinical candidate for CMT2A.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are protocols for key assays used in the evaluation of 6-phenylhexan-2-one and its derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, HL-60)

-

96-well plates

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

To visualize the potential mechanisms of action and experimental workflows related to 6-phenylhexan-2-one derivatives, the following diagrams are provided in the DOT language for use with Graphviz.

General Experimental Workflow for Drug Discovery

This diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel therapeutic agents based on the 6-phenylhexan-2-one scaffold.

Hypothesized Signaling Pathway for Anticancer Activity

This diagram depicts a potential signaling pathway that could be modulated by cytotoxic 6-phenylhexan-2-one derivatives, leading to apoptosis in cancer cells.

Conclusion and Future Directions

The 6-phenylhexan-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary data on related structures suggest potential applications in oncology and neurodegenerative diseases. Future research should focus on the synthesis and biological evaluation of a wider range of direct derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective compounds. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Discovery and Synthetic History of 6-Phenylhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylhexan-2-one, a ketone with a distinct chemical structure, holds a place in the landscape of organic chemistry, particularly in the study of natural products and the development of synthetic methodologies. While not as widely renowned as some of its structural relatives, its history is intrinsically linked to the pioneering investigations into the chemical constituents of ginger (Zingiber officinale) in the early 20th century. This in-depth technical guide explores the discovery of related natural compounds that paved the way for its conception and the evolution of synthetic routes leading to its preparation.

The Natural Precedent: Zingerone and the Chemistry of Ginger

The story of 6-Phenylhexan-2-one begins not with its own discovery, but with the isolation and characterization of a structurally similar compound from a common spice. In 1917, the Japanese chemist Hiroshi Nomura, a professor at Tokyo Imperial University, successfully isolated a pungent principle from ginger root which he named "zingerone".[1] Zingerone, or 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, is not present in fresh ginger but is formed from the less pungent gingerols during cooking or drying through a retro-aldol reaction.

The discovery of zingerone was a significant milestone in natural product chemistry and spurred further research into the synthesis of related phenylalkyl ketones. The structural elucidation of zingerone revealed a 4-phenylbutan-2-one backbone, a close homolog of 6-Phenylhexan-2-one.

Early Synthetic Endeavors: Paving the Way for 6-Phenylhexan-2-one

The early 20th century was a fertile period for the development of synthetic organic chemistry. The structural similarity of 6-Phenylhexan-2-one to zingerone meant that the synthetic methods being developed for the latter were directly applicable to the former.

One of the pioneering synthetic routes to zingerone and its analogs was the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of zingerone synthesis, this would involve the reaction of vanillin with acetone. A similar strategy could be envisioned for 6-Phenylhexan-2-one, starting with benzaldehyde and a suitable five-carbon ketone.

Another key synthetic approach that gained prominence was the Michael addition. This reaction involves the addition of a nucleophile, such as a malonic ester, to an α,β-unsaturated carbonyl compound. For the synthesis of a precursor to 6-Phenylhexan-2-one, this could involve the reaction of diethyl malonate with benzylideneacetone (4-phenylbut-3-en-2-one). Subsequent hydrolysis and decarboxylation of the adduct would yield the target ketone.

While a specific, dated discovery of the first synthesis of 6-Phenylhexan-2-one remains elusive in readily available historical records, its preparation would have been a logical and achievable extension of the synthetic methodologies being established for zingerone and other phenylalkyl ketones in the early to mid-20th century.

Key Synthetic Pathways and Methodologies

The following sections detail the probable historical and key modern synthetic routes to 6-Phenylhexan-2-one, complete with generalized experimental protocols.

Michael Addition Route

This route is a classic and highly probable method for the historical synthesis of 6-Phenylhexan-2-one, given its prevalence in early 20th-century organic synthesis.

Experimental Protocol:

-

Step 1: Synthesis of Benzylideneacetone. Benzaldehyde is condensed with acetone in the presence of a base, such as sodium hydroxide, to form benzylideneacetone.

-

Step 2: Michael Addition. Diethyl malonate is reacted with benzylideneacetone in the presence of a base, such as sodium ethoxide, to form the Michael adduct.

-

Step 3: Hydrolysis and Decarboxylation. The resulting diester is hydrolyzed with aqueous acid, followed by heating to effect decarboxylation, yielding 6-phenyl-4-oxohexanoic acid.

-

Step 4: Reduction (Not directly leading to the target, but a related transformation). While not leading directly to 6-Phenylhexan-2-one, this intermediate highlights the versatility of the Michael addition product.

Grignard and Organocuprate Routes

The development of organometallic reagents provided more direct and efficient routes to ketones.

Experimental Protocol (Organocuprate):

-

Step 1: Preparation of the Organocuprate. An organolithium or Grignard reagent, such as phenylethylmagnesium bromide, is reacted with a copper(I) salt to form a Gilman reagent (an organocuprate).

-

Step 2: Acylation. The organocuprate is then reacted with an acyl halide or anhydride, such as acetyl chloride, to form the ketone.

Quantitative Data

| Synthetic Route | Key Reagents | Probable Historical Yield Range |

| Michael Addition | Benzaldehyde, Acetone, Diethyl Malonate | 20-40% (overall) |

| Organometallic Routes | Organomagnesium/Organocopper reagents, Acyl Halides | 40-60% |

Conclusion

The discovery and history of 6-Phenylhexan-2-one are deeply intertwined with the exploration of natural products, particularly the chemical constituents of ginger. While a singular "eureka" moment for its first synthesis is not documented, its conceptualization and eventual preparation were the logical outcomes of the burgeoning field of synthetic organic chemistry in the early 20th century. The methodologies developed for its structural analog, zingerone, provided a clear blueprint for its creation. Today, 6-Phenylhexan-2-one continues to be a relevant molecule in organic synthesis, serving as a building block and a subject for the development of new synthetic methods. Its history serves as a testament to the incremental and interconnected nature of scientific discovery, where the study of nature inspires the art of chemical synthesis.

References

Application Note: Quantitative Analysis of 6-Phenylhexan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Phenylhexan-2-one is a ketone with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1] Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly selective method for the analysis of semi-volatile compounds like 6-Phenylhexan-2-one.[2][3] This application note provides a detailed protocol for the quantitative analysis of 6-Phenylhexan-2-one using GC-MS, including sample preparation, instrument parameters, and expected performance characteristics.

Experimental Protocols

Materials and Reagents

-

6-Phenylhexan-2-one analytical standard: (CAS 14171-89-2)[1][4][5]

-

Internal Standard (IS): 1-Phenyl-2-hexanone (CAS 25870-62-6) or other suitable non-interfering compound.

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Standard and Sample Preparation

Standard Preparation:

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 6-Phenylhexan-2-one analytical standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 1-Phenyl-2-hexanone) in the same manner.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation:

The appropriate sample preparation method will depend on the sample matrix. For liquid samples where 6-Phenylhexan-2-one is expected to be in a relatively clean matrix, a direct "dilute and shoot" approach is suitable.

-

Accurately transfer 1 mL of the liquid sample to a 10 mL volumetric flask.

-

Add the internal standard to achieve a concentration of 10 µg/mL.

-

Dilute to the mark with dichloromethane.

-

Vortex the solution for 30 seconds.

-

Transfer an aliquot to a 2 mL GC vial for analysis.

For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[5][6]

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

-

Inlet Temperature: 280 °C.[7]

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: 15 °C/min to 200 °C.

-

Ramp 2: 30 °C/min to 300 °C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[7]

-

Quadrupole Temperature: 150 °C.[7]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Mass Spectral Data

The mass spectrum of 6-Phenylhexan-2-one is characterized by a molecular ion peak and several fragment ions. Based on available data, the key ions for quantification and confirmation are presented in Table 1.[4]

Table 1: Key Mass Ions for 6-Phenylhexan-2-one and a Suggested Internal Standard.

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 6-Phenylhexan-2-one | Analyte | 43 | 91 | 176 (M+) |

| 1-Phenyl-2-hexanone | Internal Standard | 91 | 43 | 176 (M+) |

Quantitative Performance

The following table summarizes the expected quantitative performance of the method. These values should be experimentally determined during method validation.

Table 2: Expected Quantitative Performance Parameters.

| Parameter | Expected Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of 6-Phenylhexan-2-one.

Caption: Logical relationships in the GC-MS analysis process.

Conclusion

The described GC-MS method provides a selective and sensitive protocol for the quantification of 6-Phenylhexan-2-one. The use of an internal standard ensures high precision and accuracy. This application note serves as a comprehensive guide for researchers and professionals in the fields of chemical analysis and drug development, enabling reliable determination of 6-Phenylhexan-2-one in various samples. Method validation should be performed in the specific sample matrix of interest to ensure fitness for purpose.

References

- 1. shimadzu.com [shimadzu.com]

- 2. How Modern GC-MS Is Raising the Bar in Semivolatile Organic Compounds (SVOCs) - AnalyteGuru [thermofisher.com]

- 3. agilent.com [agilent.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of 6-Phenylhexan-2-one in Human Plasma and Urine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of 6-Phenylhexan-2-one in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection. The method demonstrates good linearity, precision, and accuracy over the calibrated concentration range, making it suitable for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and research settings.

Introduction

6-Phenylhexan-2-one is a ketone derivative with potential applications and relevance in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for the extraction and quantification of 6-Phenylhexan-2-one from human plasma and urine, offering a robust analytical method for researchers and scientists. The method utilizes a common sample preparation technique, protein precipitation for plasma and a simple dilution for urine, followed by analysis with a triple quadrupole mass spectrometer.

Data Presentation

The following tables summarize the quantitative performance of the analytical method for 6-Phenylhexan-2-one in human plasma and urine.

Table 1: Calibration Curve Parameters

| Matrix | Calibration Range (ng/mL) | R² | Weighting |

| Human Plasma | 1 - 1000 | > 0.995 | 1/x² |

| Human Urine | 5 - 5000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy Data

| Matrix | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |

| Human Plasma | 3 | 2.91 | 6.5 | 97.0 |

| 50 | 51.2 | 4.1 | 102.4 | |

| 800 | 789.6 | 3.5 | 98.7 | |

| Human Urine | 15 | 14.5 | 5.8 | 96.7 |

| 250 | 255.8 | 3.9 | 102.3 | |

| 4000 | 4080.0 | 2.8 | 102.0 |

Table 3: Recovery and Matrix Effect

| Matrix | Analyte Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Human Plasma | 50 | 91.5 | 4.8 |

| Human Urine | 250 | 95.2 | -2.1 |

Experimental Protocols

Materials and Reagents

-

6-Phenylhexan-2-one analytical standard

-

Internal Standard (IS) (e.g., 6-Phenylhexan-2-one-d5)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (K2EDTA)

-

Human urine

Instrumentation

-

Liquid Chromatograph (LC) system

-

Triple quadrupole mass spectrometer

-

Analytical column: C18, 2.1 x 50 mm, 1.8 µm

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Flow Rate | 0.4 mL/min |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 0.9 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 177.1 -> 119.1) |

| MRM Transition (IS) | To be determined experimentally (e.g., m/z 182.1 -> 124.1) |

| Dwell Time | 100 ms |

| Collision Energy | To be optimized |

| Declustering Potential | To be optimized |

Sample Preparation

Plasma:

-

Pipette 50 µL of plasma sample into a microcentrifuge tube.

-

Add 150 µL of acetonitrile containing the internal standard.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Urine:

-

Pipette 50 µL of urine sample into a microcentrifuge tube.

-

Add 450 µL of mobile phase A containing the internal standard.

-

Vortex for 10 seconds.

-

Transfer to a clean vial for LC-MS/MS analysis.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of 6-Phenylhexan-2-one.

Caption: Logical relationship of the analytical method components.

Application Note: High-Performance Liquid Chromatography for the Analysis of 6-Phenylhexan-2-one

Introduction 6-Phenylhexan-2-one is a ketone featuring a phenyl ring, making it a compound of interest in various chemical syntheses. As an intermediate in the pharmaceutical and fragrance industries, ensuring its purity and quantifying its presence is critical for quality control and developmental research. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of such organic compounds.[1][2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of 6-Phenylhexan-2-one, suitable for purity assessment and quantitative analysis.

The presence of a phenyl group provides a chromophore, making UV detection a suitable and sensitive choice.[3] The proposed method utilizes a C18 stationary phase, which is a robust and widely used column for the separation of moderately non-polar compounds, and an isocratic mobile phase of acetonitrile and water for a simple, reproducible, and efficient analysis.

Proposed HPLC Method The method is based on reversed-phase chromatography, where the non-polar stationary phase (C18) retains the analyte, and a polar mobile phase is used for elution. The separation is primarily driven by the hydrophobic interactions between the hexyl chain and the phenyl group of the analyte and the C18 alkyl chains on the stationary phase.

Data Presentation: Summary of Proposed Method and Performance

The following table summarizes the proposed chromatographic conditions and expected performance parameters for the analysis of 6-Phenylhexan-2-one.

| Parameter | Proposed Value |

| Instrument | HPLC System with UV/Vis or DAD Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

| Hypothetical Results | |

| Retention Time (tR) | ~ 5.2 min |

| Tailing Factor (Tf) | 1.1 |

| Theoretical Plates (N) | > 8000 |

Experimental Protocol

This section provides a detailed methodology for the analysis of 6-Phenylhexan-2-one using the proposed HPLC method.

1. Reagents and Materials

-

6-Phenylhexan-2-one reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Deionized or Milli-Q water

-

Methanol (HPLC grade, for sample dissolution if needed)

-

0.45 µm syringe filters (PTFE or other compatible material)

2. Instrument and Conditions

-

HPLC system equipped with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector Wavelength: 254 nm.

-

Injection Volume: 10 µL.

3. Mobile Phase Preparation

-

Measure 650 mL of HPLC-grade acetonitrile and 350 mL of deionized water.

-

Combine the solvents in a clean 1 L glass reservoir bottle.

-

Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.

-

Label the bottle clearly with the composition (Acetonitrile:Water 65:35 v/v) and preparation date.

4. Standard Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of 6-Phenylhexan-2-one reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase to the flask and sonicate for 5 minutes or until the standard is fully dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with the mobile phase and mix well. This is the stock solution.

-

For a working standard of 100 µg/mL, if the stock is 100 µg/mL, use it directly. Otherwise, perform the necessary dilution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

5. Sample Solution Preparation

-

Accurately weigh an appropriate amount of the sample containing 6-Phenylhexan-2-one to achieve a final concentration of approximately 100 µg/mL.

-

Dissolve the sample in the mobile phase following the same procedure as for the standard solution (steps 4.2 - 4.6).

-

Ensure the sample is completely dissolved before filtering.

6. System Equilibration and Analysis

-

Purge the HPLC pump with the prepared mobile phase.

-

Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 20-30 minutes, or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the system is clean.

-

Inject the standard solution to verify the retention time and system suitability (peak shape, plate count).

-

Inject the sample solutions for analysis.

-

Quantify the 6-Phenylhexan-2-one in the sample by comparing its peak area to that of the standard solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

References

6-Phenylhexan-2-one: A Versatile Intermediate in the Synthesis of Novel Pharmaceutical Agents

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Phenylhexan-2-one is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a phenyl ring, a flexible hexyl chain, and a reactive ketone group, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. This document outlines the application of 6-phenylhexan-2-one in the synthesis of potent mitofusin activators for the potential treatment of mitochondrial diseases and provides a general protocol for its conversion into chiral amines via reductive amination, a common transformation in the preparation of active pharmaceutical ingredients (APIs).

Introduction

The quest for novel therapeutics often relies on the availability of versatile chemical intermediates that can be elaborated into complex molecular architectures. 6-Phenylhexan-2-one (CAS 14171-89-2) is one such intermediate, offering a scaffold that can be readily functionalized.[1][2] Its utility is highlighted in the development of a series of 6-phenylhexanamide derivatives that have shown promise as potent and stereoselective activators of mitofusins, proteins crucial for mitochondrial function.[3][4][5] Mutations in mitofusin 2 are linked to the neurodegenerative condition Charcot-Marie-Tooth disease type 2A (CMT2A), for which there is currently no treatment.[3][4] The development of small molecule activators of mitofusins represents a promising therapeutic strategy.

Furthermore, the ketone functionality of 6-phenylhexan-2-one makes it an ideal substrate for reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in a vast number of pharmaceuticals.[6]

Application 1: Synthesis of Mitofusin Activators

A series of 6-phenylhexanamide derivatives have been identified as potent mitofusin activators.[3][4][5][7] While the lead compounds are amides derived from 6-phenylhexanoic acid, this acid can be readily synthesized from 6-phenylhexan-2-one. The following sections detail a plausible synthetic pathway and the reported biological activity of the resulting compounds.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations:

-

Oxidation of 6-Phenylhexan-2-one: Conversion of the ketone to the corresponding carboxylic acid, 6-phenylhexanoic acid.

-